![molecular formula C17H16O3 B3060469 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione CAS No. 420823-80-9](/img/structure/B3060469.png)
1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione
Overview
Description
1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione is a chemical compound that is commonly known as curcumin. It is a natural polyphenol that is found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Chemical Synthesis and Environmental Impact
The compound 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione, due to its structural complexity and potential for various chemical transformations, has been a subject of scientific research focusing on chemical synthesis and its environmental impact. Studies on similar complex organic molecules reveal insights into the mechanisms of bond cleavage during chemical reactions, such as acidolysis of lignin model compounds, which can be related to the chemical behavior and potential applications of the compound . For example, research by Yokoyama (2015) on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 82% 1,4-dioxane highlights the significance of the γ-hydroxymethyl group in chemical reactions, suggesting a possible area of interest for studying the subject compound's reactivity and applications in material science or environmental chemistry (T. Yokoyama, 2015).
Environmental Pollutants and Health Effects
Furthermore, the environmental and health impacts of structurally related compounds, such as bisphenol A (BPA) and its analogs, are well-documented, illustrating the importance of understanding the interactions and potential risks associated with synthetic organic compounds. Studies on occupational exposure to BPA, a compound with similar phenolic and ketonic functional groups, have shown significant health risks associated with its exposure, emphasizing the need for thorough research on the safety and environmental impact of synthetic compounds like 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione. Ribeiro et al. (2017) provide a comprehensive review of BPA's occupational exposure and associated health effects, suggesting a framework for assessing similar compounds' health and environmental risks (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).
Potential for Biomedical Applications
The structural features of 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione may also offer potential for biomedical applications, akin to compounds with similar molecular frameworks. For instance, FTY720, a compound with a comparable complex structure, has demonstrated significant immunosuppressive and antitumor efficacy, highlighting the potential for compounds like 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione to be explored for therapeutic uses. Zhang et al. (2013) review the applications of FTY720 in cancer therapy, providing insights into how structural and functional aspects of complex organic molecules can be leveraged for developing novel therapeutic agents (Li Zhang et al., 2013).
properties
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-4-3-5-13(8-11)15(18)10-17(20)14-7-6-12(2)9-16(14)19/h3-9,19H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYHQIKJSWEER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=C(C=C2)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357981 | |
Record name | 1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
CAS RN |
420823-80-9 | |
Record name | 1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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